5-Chloronicotinoyl chloride
Overview
Description
5-Chloronicotinoyl chloride is a chemical compound with the molecular formula C6H3Cl2NO . It has a molecular weight of 176 . It is typically stored in an inert atmosphere at room temperature . The physical form of this compound can be solid, semi-solid, lump, or liquid .
Molecular Structure Analysis
The InChI code for 5-Chloronicotinoyl chloride is 1S/C6H3Cl2NO/c7-5-1-4(6(8)10)2-9-3-5/h1-3H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Chloronicotinoyl chloride is a solid, semi-solid, lump, or liquid at room temperature . It has a molecular weight of 176 .Scientific Research Applications
Synthesis of Heterocycles : Valés et al. (2002) described the synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones, using enaminones and 2-chloronicotinoyl chloride. These compounds serve as precursors for synthesizing polycondensed heterocycles like naphtho[2,3-h][1,6]naphthyridin-5-ones and pyrido[3,2-c][1,6]naphthyridin-6-ones, highlighting its utility in organic synthesis (Valés, Lokshin, Pèpe, Guglielmetti, & Samat, 2002).
Impurity Analysis in Chemical Synthesis : Tang et al. (2010) developed a gas chromatography-flame ionization detector (GC-FID) method for analyzing impurities in 5-Chlorovaleroyl chloride, a related compound. This method is crucial for ensuring the purity and quality of pharmaceutical intermediates and specialty chemicals (Tang, Kim, Miller, & Lloyd, 2010).
Polymer Synthesis : Mehdipour-Ataei and Gharehkhani (2013) used 6-chloronicotinoyl chloride in the synthesis of novel poly(ether amide)s. These polymers, containing pyridine units, exhibit unique physical and thermal properties, making them suitable for advanced material applications (Mehdipour‐Ataei & Gharehkhani, 2013).
Organometallic Chemistry : Nádvorník, Novák, and Bareš (2004) discussed the synthesis and characterization of triorganotin(IV) fluorides, which involved the use of chloronicotinoyl chlorides. These compounds have applications in materials science and catalysis (Nádvorník, Novák, & Bareš, 2004).
Photodegradation Research : Suegara et al. (2005) studied the photodegradation of pentachlorophenol and its degradation pathways, which has implications for environmental chemistry and pollution control. Although not directly involving 5-Chloronicotinoyl chloride, this research provides insights into the behavior of chlorinated compounds under environmental conditions (Suegara, Lee, Espino, Nakai, & Hosomi, 2005).
Environmental Chemistry : Öberg and Sandén (2005) examined the retention of chloride in soil and the cycling of organic matter-bound chlorine. Their study contributes to understanding the biogeochemical cycling of chlorine compounds in natural environments (Öberg & Sandén, 2005).
Safety And Hazards
properties
IUPAC Name |
5-chloropyridine-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-1-4(6(8)10)2-9-3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKOWBGBYPYXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620515 | |
Record name | 5-Chloropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloronicotinoyl chloride | |
CAS RN |
85320-79-2 | |
Record name | 5-Chloropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.